
Propyl indolizine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl indolizine-6-carboxylate is a chemical compound belonging to the indolizine family, which is a class of nitrogen-containing heterocycles. Indolizines are known for their diverse biological activities and are widely used in medicinal chemistry and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propyl indolizine-6-carboxylate typically involves the construction of the indolizine core followed by esterification. One common method is the Scholtz or Chichibabin reaction, which involves the cyclization of 2-alkylpyridines . Another approach is the oxidative coupling of pyrrole derivatives to form the indolizine core . The esterification step can be achieved using standard esterification reagents such as propyl alcohol and a carboxylic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalytic systems to enhance reaction efficiency and yield. The choice of catalysts and reaction conditions can vary depending on the specific requirements of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl indolizine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The indolizine ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to it.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted indolizine derivatives with various functional groups.
Applications De Recherche Scientifique
Propyl indolizine-6-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of propyl indolizine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt viral replication processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
Indole-2-carboxylate derivatives: Compounds with similar core structures but varying functional groups and applications.
Uniqueness
Propyl indolizine-6-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
propyl indolizine-6-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-2-8-15-12(14)10-5-6-11-4-3-7-13(11)9-10/h3-7,9H,2,8H2,1H3 |
Clé InChI |
OKFPRCZKMNAIEO-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1=CN2C=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


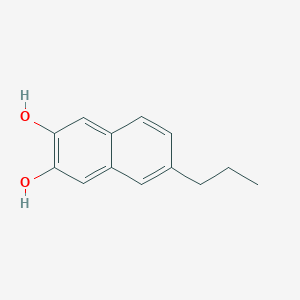

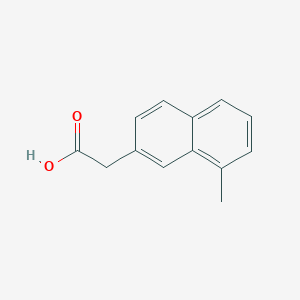
![N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11898421.png)
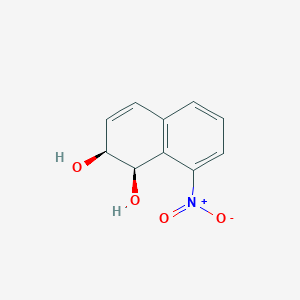
![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol](/img/structure/B11898430.png)


![9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11898447.png)
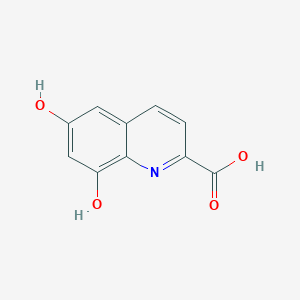

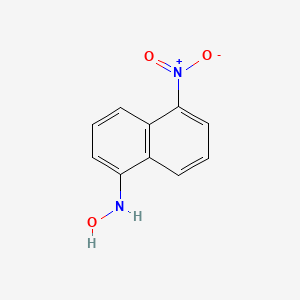
![2-((4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B11898463.png)

